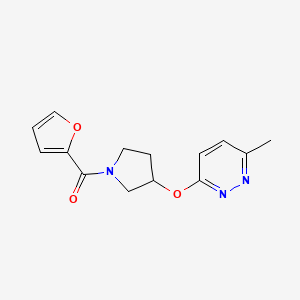

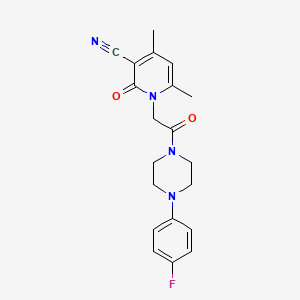

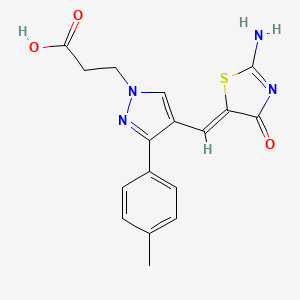

![molecular formula C15H20ClN3O3S B2651192 N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea CAS No. 866017-91-6](/img/structure/B2651192.png)

N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea” is a chemical compound with the molecular formula C15H20ClN3O3S . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea” can be represented by the SMILES notation:C=CCNC(=O)C1CCN(CC1)S(=O)(=O)c2ccc(cc2)Cl . Physical and Chemical Properties Analysis

The molecular weight of “N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea” is 357.8556 . Other physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications

Sequential α-Alkylation/Cobalt-Catalyzed Allylic Substitution

- Application : This study highlights the use of allyl sulfones, specifically allyl 4-chlorophenyl sulfone, for base-mediated α-derivatization followed by cobalt-catalyzed allylic substitution. It demonstrates a highly regioselective method to access branched allylic substitution products, showing the versatility of sulfones in synthesis (Kojima et al., 2020).

Preparation and Characterization of New Monomers

- Application : The research introduced two new monomers incorporating the N-allyl and N'-2,2,6,6-tetramethyl-4-piperidyl urea structure. These monomers were synthesized without a catalyst and characterized for their potential in polymer synthesis, showing the structural versatility and potential application in material science (Pan et al., 1994).

Carbonic Anhydrase Inhibitors

- Application : This study explored the synthesis of substituted ureido and thioureido derivatives of aromatic/heterocyclic sulfonamides, demonstrating their potent inhibitory activity against carbonic anhydrase isozymes. The findings suggest potential therapeutic applications of such derivatives in the design of selective enzyme inhibitors (Supuran et al., 1998).

Mechanochemistry in Drug Synthesis

- Application : Demonstrating the first application of mechanochemistry to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs, this study underscores the efficient and environmentally friendly approaches in pharmaceutical synthesis, highlighting the relevance of such methodologies in developing therapeutic agents (Tan et al., 2014).

Synthesis of Heterocyclic Derivatives for Alzheimer’s Disease

- Application : A specific study synthesized a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate their potential as drug candidates for Alzheimer’s disease. This highlights the exploration of novel compounds in addressing neurodegenerative diseases through enzyme inhibition activity (Rehman et al., 2018).

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O3S/c1-2-9-17-15(20)18-13-7-10-19(11-8-13)23(21,22)14-5-3-12(16)4-6-14/h2-6,13H,1,7-11H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFNRKWLWWMZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

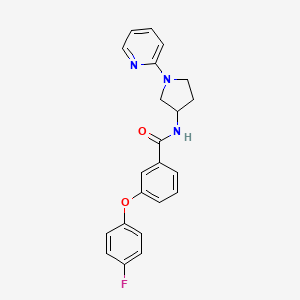

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B2651110.png)

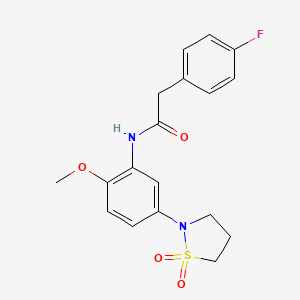

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2651112.png)

![2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid](/img/structure/B2651117.png)

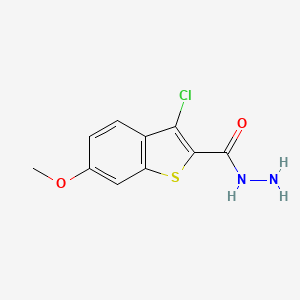

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)